molecular formula C8H15NO B2983792 (3Z)-3-(Methoxymethylidene)-1-methylpiperidine CAS No. 2126190-25-6

(3Z)-3-(Methoxymethylidene)-1-methylpiperidine

Cat. No.: B2983792
CAS No.: 2126190-25-6
M. Wt: 141.214
InChI Key: CSFKDJBAPJINIH-FPLPWBNLSA-N
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Description

(3Z)-3-(Methoxymethylidene)-1-methylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a methoxymethylidene group at the third position and a methyl group at the first position of the piperidine ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(Methoxymethylidene)-1-methylpiperidine can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperidine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which subsequently reacts with methanol to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(Methoxymethylidene)-1-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxymethylidene group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethylidene group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce methyl derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

(3Z)-3-(Methoxymethylidene)-1-methylpiperidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study the effects of piperidine derivatives on various biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. Researchers investigate its effects on different molecular targets and pathways to identify potential therapeutic applications.

    Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3Z)-3-(Methoxymethylidene)-1-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-(Methoxymethylidene)-1-ethylpiperidine: Similar structure with an ethyl group instead of a methyl group.

    (3Z)-3-(Methoxymethylidene)-1-phenylpiperidine: Contains a phenyl group at the first position.

    (3Z)-3-(Methoxymethylidene)-1-isopropylpiperidine: Features an isopropyl group at the first position.

Uniqueness

(3Z)-3-(Methoxymethylidene)-1-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethylidene group at the third position and the methyl group at the first position differentiates it from other piperidine derivatives, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(3Z)-3-(methoxymethylidene)-1-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-9-5-3-4-8(6-9)7-10-2/h7H,3-6H2,1-2H3/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFKDJBAPJINIH-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(=COC)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC/C(=C/OC)/C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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